1-Fluoro-4-nitro-2-vinylbenzene
Overview
Description
1-Fluoro-4-nitro-2-vinylbenzene is an organic compound with the molecular formula C8H6FNO2 and a molecular weight of 167.14 g/mol It is characterized by a benzene ring substituted with a fluoro group, a nitro group, and a vinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Fluoro-4-nitro-2-vinylbenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the nitration of 1-fluoro-2-vinylbenzene to introduce the nitro group . The reaction typically requires a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-4-nitro-2-vinylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions, where the nitro and fluoro groups influence the reactivity and orientation of incoming electrophiles.
Oxidation: The vinyl group can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids under appropriate conditions.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid.
Reduction: Hydrogen gas and Pd-BaSO4 catalyst.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products:
Reduction: 1-Fluoro-4-amino-2-vinylbenzene.
Oxidation: 1-Fluoro-4-nitro-2-formylbenzene or 1-fluoro-4-nitro-2-carboxybenzene.
Scientific Research Applications
1-Fluoro-4-nitro-2-vinylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and advanced materials due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 1-fluoro-4-nitro-2-vinylbenzene in chemical reactions involves the interaction of its functional groups with various reagents. The fluoro group is electron-withdrawing, which affects the electron density of the benzene ring and influences the reactivity of the compound. The nitro group is also electron-withdrawing and can participate in resonance stabilization, making the compound more susceptible to nucleophilic attack . The vinyl group can undergo addition reactions, further expanding the compound’s reactivity profile.
Comparison with Similar Compounds
1-Fluoro-4-nitrobenzene: Lacks the vinyl group, making it less reactive in certain types of addition reactions.
1-Fluoro-2-nitrobenzene: The position of the nitro group affects the compound’s reactivity and the types of reactions it can undergo.
4-Nitro-2-vinylbenzene: Lacks the fluoro group, which changes its electron density and reactivity.
Uniqueness: 1-Fluoro-4-nitro-2-vinylbenzene is unique due to the combination of its fluoro, nitro, and vinyl groups. This combination imparts distinct electronic and steric properties, making it a versatile compound in synthetic chemistry and various research applications.
Properties
IUPAC Name |
2-ethenyl-1-fluoro-4-nitrobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO2/c1-2-6-5-7(10(11)12)3-4-8(6)9/h2-5H,1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SISIKMWLDURIDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C=CC(=C1)[N+](=O)[O-])F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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